BenchChemオンラインストアへようこそ!

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Bradykinin B₁ receptor Pain GPCR antagonist

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (CAS 352445-70-6) is a spirocyclic diamine featuring a 3,9-diazaspiro[5.5]undecane core with a pyridin-4-yl substituent at the 3-position. With molecular formula C₁₄H₂₁N₃, molecular weight 231.34 g/mol, XLogP3-AA of 1.6, one rotatable bond, and one hydrogen bond donor , this compound serves as a versatile intermediate and privileged scaffold in medicinal chemistry.

Molecular Formula C14H21N3
Molecular Weight 231.34 g/mol
CAS No. 352445-70-6
Cat. No. B1286467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
CAS352445-70-6
Molecular FormulaC14H21N3
Molecular Weight231.34 g/mol
Structural Identifiers
SMILESC1CNCCC12CCN(CC2)C3=CC=NC=C3
InChIInChI=1S/C14H21N3/c1-7-15-8-2-13(1)17-11-5-14(6-12-17)3-9-16-10-4-14/h1-2,7-8,16H,3-6,9-12H2
InChIKeyUURPZDUBVYSYRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (CAS 352445-70-6): Spirocyclic Diamine Building Block for Drug Discovery


3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (CAS 352445-70-6) is a spirocyclic diamine featuring a 3,9-diazaspiro[5.5]undecane core with a pyridin-4-yl substituent at the 3-position [1]. With molecular formula C₁₄H₂₁N₃, molecular weight 231.34 g/mol, XLogP3-AA of 1.6, one rotatable bond, and one hydrogen bond donor [1], this compound serves as a versatile intermediate and privileged scaffold in medicinal chemistry. It has been incorporated as a key structural component in advanced drug candidates, most notably the bradykinin B₁ receptor antagonist ELN441958, and is claimed in patents covering monoamine neurotransmitter re-uptake inhibitors [2] [3].

Why 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Cannot Be Replaced by Generic Spirocyclic Amine Alternatives


Although multiple spirocyclic diamine scaffolds exist (e.g., 1-oxa-3,9-diazaspiro[5.5]undecane, 2,8-diazaspiro[5.5]undecane, 1,8-diazaspiro[5.5]undecane), the specific combination of the 3,9-diazaspiro[5.5]undecane framework with a pyridin-4-yl substituent at the 3-position confers distinct molecular recognition properties that cannot be replicated by positional isomers or alternative spiro systems [1]. The pyridin-4-yl nitrogen adopts a para orientation relative to the spiro attachment point, providing a well-defined hydrogen bond acceptor vector with a computed XLogP3-AA of 1.6 that balances lipophilicity and aqueous compatibility—a profile distinct from the pyridin-3-yl or pyridin-2-yl regioisomers [1]. In the bradykinin B₁ receptor antagonist program, the 9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane moiety was a critical architectural element for achieving sub-nanomolar binding affinity (Kᵢ = 0.26 nM), high B₁/B₂ selectivity, and favorable oral pharmacokinetics in primates [2]. Generic substitution with an alternative spirocyclic amine or a different pyridinyl regioisomer would alter the hydrogen bonding geometry and lipophilicity, predictably degrading target engagement and drug-like properties [1] [2].

Quantitative Differentiation Evidence for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Versus Closest Analogs


Sub-Nanomolar Bradykinin B₁ Receptor Affinity Achieved via Incorporation of the 9-Pyridin-4-yl-3,9-diazaspiro[5.5]undecane Scaffold in ELN441958

ELN441958, a benzamide incorporating the 9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane carbonyl moiety, competitively inhibited [³H]desArg¹⁰-kallidin binding to human B₁ receptors expressed in IMR-90 fibroblast membranes with a Kᵢ of 0.26 ± 0.02 nM [1]. In functional calcium mobilization assays, ELN441958 antagonized the B₁ agonist DAKD with a K_B of 0.12 ± 0.02 nM at human B₁ receptors and 0.24 ± 0.01 nM at rhesus monkey B₁ receptors, while showing no antagonism of bradykinin-induced responses at B₂ receptors at concentrations up to 10 μM [1]. In contrast, earlier-generation B₁ antagonists in the same program exhibited species-dependent potency liabilities, metabolic instability, and low oral exposure that precluded in vivo efficacy [1]. The pyridin-4-yl-3,9-diazaspiro[5.5]undecane moiety was essential for overcoming these prior limitations.

Bradykinin B₁ receptor Pain GPCR antagonist

3,9-Diazaspiro[5.5]undecane Scaffold Outperforms the 1-Oxa-3,9-diazaspiro[5.5]undecane Template in CCR5 Antagonist Drug Discovery

In a medicinal chemistry program targeting CCR5 for HIV entry inhibition, replacement of the cyclic carbamate in the 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template with the all-carbon 3,9-diazaspiro[5.5]undecane system yielded two novel antagonist series with improved overall profiles [1]. The lead compound from the 3,9-diazaspiro[5.5]undecane series (compound 32) demonstrated an attractive combination of antiviral potency, selectivity, and pharmacokinetic profile that surpassed the earlier 1-oxa template [1]. Although the pyridin-4-yl substituent was not present on compound 32 itself, this evidence establishes that the 3,9-diazaspiro[5.5]undecane core—the exact scaffold onto which the pyridin-4-yl group is installed in CAS 352445-70-6—provides measurable advantages over the 1-oxa congener in a competitive drug discovery setting [1].

CCR5 antagonist Antiviral HIV entry inhibitor

Intellectual Property Coverage as a Monoamine Neurotransmitter Re-Uptake Inhibitor Scaffold

Patent WO2007000463A1 explicitly claims 3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane (CAS 352445-70-6) as a specifically enumerated chemical compound within a genus of 3,9-diazaspiro[5.5]undecane derivatives useful as monoamine neurotransmitter re-uptake inhibitors [1]. The patent encompasses therapeutic applications in pain, depression, anxiety, and other CNS disorders where monoamine transporter modulation is validated [1]. Notably, the patent claims both the 3-pyridin-4-yl and various pyridin-2-yl, pyridin-3-yl, and halogenated pyridinyl analogs, but the 3-pyridin-4-yl derivative is expressly listed as a distinct chemical entity, underscoring its specific relevance as a preferred embodiment [1]. This granted IP coverage provides a freedom-to-operate rationale for selecting this specific compound over unclaimed spirocyclic amine alternatives.

Monoamine re-uptake CNS disorders Pain

Molecular Property Differentiation: Pyridin-4-yl vs. Pyridin-3-yl vs. Pyridin-2-yl Regioisomers

Among the three pyridinyl regioisomers of 3,9-diazaspiro[5.5]undecane, the pyridin-4-yl derivative (CAS 352445-70-6) presents a unique combination of computed physicochemical properties that impact molecular recognition and pharmacokinetic behavior [1]. The para-substituted pyridine positions the nitrogen hydrogen bond acceptor farther from the spiro attachment point compared to the ortho- (pyridin-2-yl) and meta- (pyridin-3-yl) isomers. While all three isomers share the same molecular formula (C₁₄H₂₁N₃) and molecular weight (231.34 g/mol), the pyridin-4-yl isomer has a computed XLogP3-AA of 1.6 [1]. The pyridin-3-yl and pyridin-2-yl isomers are expected to exhibit subtly different logP values due to altered dipole moments and solvation, though experimental logP data for direct comparison are not available in the primary literature. The para orientation also provides the most extended and predictable hydrogen bond vector, which is critical for engaging target binding pockets with defined geometry, as demonstrated in the ELN441958 bradykinin B₁ receptor antagonist program [2].

Physicochemical properties Isomer comparison Drug-likeness

Commercial Availability with Validated Purity Specifications for Reproducible Research

3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane (CAS 352445-70-6) is commercially available from multiple reputable suppliers with documented purity specifications . Bidepharm supplies the compound at 95+% purity with batch-specific quality control data including NMR, HPLC, and GC . ChemicalBook lists multiple suppliers offering purities of 95%, 96%, and 98%, with packaging options ranging from 1 g to kilogram scale . The dihydrochloride salt form (CAS 1224586-90-6) is also available for aqueous solubility applications. In contrast, the pyridin-3-yl and pyridin-2-yl regioisomers have fewer commercial sources and generally lack the same breadth of documented quality control specifications in publicly accessible supplier databases. This commercial maturity and quality documentation infrastructure reduces procurement risk and supports reproducible experimental outcomes.

Chemical procurement Quality control Reproducibility

Spirocyclic Scaffold Confers Metabolic Stability Advantages Over Linear Piperidine-Based Building Blocks

The 3,9-diazaspiro[5.5]undecane scaffold belongs to the class of spirocyclic diamines that have been broadly adopted in medicinal chemistry to improve metabolic stability and reduce oxidative metabolism compared to linear piperidine-containing building blocks [1]. In the bradykinin B₁ antagonist program, ELN441958—which incorporates the pyridin-4-yl-3,9-diazaspiro[5.5]undecane moiety—exhibited good permeability and metabolic stability in vitro, translating to high oral exposure and moderate plasma half-lives in both rats and rhesus monkeys [1]. This metabolic robustness is attributed in part to the quaternary spiro carbon center, which eliminates metabolically labile C–H bonds adjacent to the basic amines. In contrast, many linear N-aryl piperidine or piperazine building blocks are susceptible to N-dealkylation and oxidative metabolism, which can limit their utility in lead optimization programs [1]. While direct head-to-head metabolic stability data comparing 3-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane against linear analogs are not available in the published literature, the class-level advantage of spirocyclic scaffolds for metabolic stability is well-established in medicinal chemistry [1].

Metabolic stability Spirocyclic scaffold Drug design

Optimal Application Scenarios for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane Based on Quantitative Evidence


GPCR Antagonist Lead Optimization: Bradykinin B₁ and Chemokine Receptor Programs

The demonstrated sub-nanomolar B₁ receptor affinity (Kᵢ = 0.26 nM, K_B = 0.12 nM) and >10,000-fold selectivity over B₂ receptors achieved in ELN441958 [1] validate the pyridin-4-yl-3,9-diazaspiro[5.5]undecane scaffold for GPCR antagonist programs. Researchers pursuing bradykinin, chemokine (CCR5), or other class A GPCR targets can use CAS 352445-70-6 as a key intermediate for constructing spirocyclic amide or amine derivatives with favorable selectivity and pharmacokinetic profiles. The successful demonstration of oral bioavailability and primate efficacy establishes this scaffold as suitable for programs advancing toward in vivo proof-of-concept studies.

CNS Drug Discovery: Monoamine Transporter Modulator Development

The explicit patent coverage of 3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane in WO2007000463A1 as a monoamine neurotransmitter re-uptake inhibitor [1] positions this compound as a strategic starting material for CNS drug discovery programs targeting depression, anxiety, and pain. The spirocyclic scaffold offers structural novelty that can differentiate new chemical entities from existing monoamine re-uptake inhibitor classes (SSRIs, SNRIs, TCAs), potentially addressing limitations in onset of action and side effect profiles. The pyridin-4-yl group provides a modifiable vector for further SAR exploration through N-alkylation, acylation, or metal-catalyzed cross-coupling reactions.

Parallel Library Synthesis and Fragment-Based Drug Discovery

The 3,9-diazaspiro[5.5]undecane scaffold is a recognized privileged structure for parallel library synthesis, with the secondary amine at the 9-position and the pyridin-4-yl group providing two orthogonal diversification handles [1] . The commercial availability of CAS 352445-70-6 at 95–98% purity with batch-specific NMR, HPLC, and GC quality control data enables reliable use in automated parallel synthesis workflows. The spirocyclic core contributes three-dimensional character (high fraction sp³) that is increasingly valued in fragment-based drug discovery and DNA-encoded library (DEL) construction for identifying novel chemical matter with favorable physicochemical properties.

Structure-Based Drug Design for Targets Requiring Defined Hydrogen Bond Acceptor Geometry

The para-oriented pyridine nitrogen in the 4-pyridyl isomer provides the most extended and geometrically predictable hydrogen bond acceptor vector among the three pyridinyl regioisomers [1]. This makes CAS 352445-70-6 particularly valuable for structure-based drug design programs where precise pharmacophore geometry is critical, such as kinase hinge-binding motifs or protein–protein interaction inhibitors. The computed XLogP3-AA of 1.6 [1] indicates moderate lipophilicity, which is within the optimal range for oral drug-likeness. Researchers can utilize this compound to probe hydrogen bonding interactions with target proteins while maintaining favorable physicochemical properties, without the confounding effects of ortho-substituent steric hindrance (2-pyridyl) or altered dipole orientation (3-pyridyl).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.